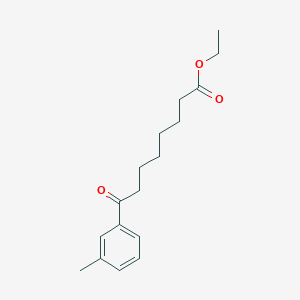

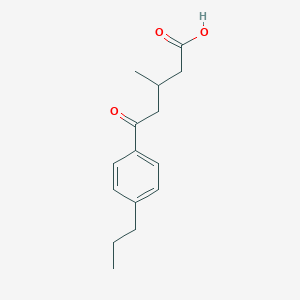

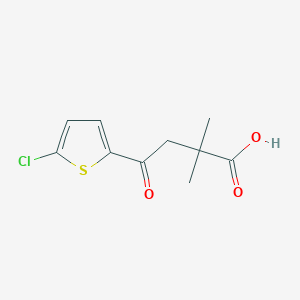

Ethyl 8-(3-methylphenyl)-8-oxooctanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis

The molecular structure analysis would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes. This could include its reactivity with other compounds, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility in various solvents, and spectral properties (IR, UV-Vis, NMR, MS). These properties can help in identifying and characterizing the compound .科学的研究の応用

Synthesis and Cytotoxic Evaluation

A study focused on the synthesis of β-aryl-γ-ethyl-α-methylidene-γ-lactones and β-aryl-γ-ethyl-α-methylidene-γ-lactams, utilizing intermediates derived from ethyl diethoxyphosphorylacetate and 1-aryl-2-nitro-1-butenes, with a notable focus on cytotoxicity against various leukemia cell lines (Albrecht et al., 2010).

Chemoenzymatic Synthesis

A study demonstrated the chemoenzymatic synthesis of (4S,5R)-5-hydroxy-γ-decalactone from ethyl 2-hydroxy-3-oxooctanoate using immobilized baker's yeast, showing high diastereoselectivity and enantioselectivity (Fadnavis et al., 1999).

Asymmetric Synthesis for Medicinal Application

Research on the asymmetric synthesis of (2R,3S)-2,3-Epoxyoctanal, a key intermediate of 14,15-Leukotriene A4, was conducted using ethyl 3-chloro-2-oxooctanoate. The process involved multiple steps, including reduction, dehydrochlorination, and oxidation (Tsuboi et al., 1987).

Applications in Dye Synthesis

A synthesis process for ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates was developed, with potential applications in liquid crystal displays. This study highlights the use of ethyl oxo-compounds in the creation of new fluorescent dyes (Bojinov & Grabchev, 2003).

Enzymatic Reduction in Chemical Synthesis

An enzymatic process utilizing Rhodococcus sp. for the efficient reduction of ethyl 8-chloro-6-oxooctanoate to ethyl (S)-8-chloro-6-hydroxyoctanoate was described, emphasizing the potential of biocatalysis in synthesizing important chiral precursors (Chen et al., 2014).

Protein Engineering for Synthesis Optimization

A study combined protein engineering approaches to optimize Vibrio fluvialis aminotransferase for synthesizing (3S,5R)-ethyl 3-amino-5-methyloctanoate, a key intermediate in imagabalin synthesis, an advanced candidate for treating generalized anxiety disorder (Midelfort et al., 2013).

Whisky Lactone Synthesis

A method for synthesizing whisky lactone, starting with 3-methyl-4-oxooctanoic acid and involving various chemical reactions including free radical addition, reduction, and intramolecular dehydration, was explored (Junsong, 2012).

Development of Corrosion Inhibitors

A theoretical study on the inhibition efficiencies of quinoxalines as corrosion inhibitors of copper in nitric acid was performed. Compounds such as ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate were analyzed, highlighting the significance of molecular structure in determining inhibition efficiency (Zarrouk et al., 2014).

Safety And Hazards

将来の方向性

This would involve a discussion of potential future research directions. For example, if the compound has medicinal properties, future work could involve improving its efficacy or reducing side effects. If it’s a novel compound, future work could involve exploring its properties and potential applications .

特性

IUPAC Name |

ethyl 8-(3-methylphenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-20-17(19)12-7-5-4-6-11-16(18)15-10-8-9-14(2)13-15/h8-10,13H,3-7,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWBCDKEGRSFQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645551 |

Source

|

| Record name | Ethyl 8-(3-methylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(3-methylphenyl)-8-oxooctanoate | |

CAS RN |

898751-58-1 |

Source

|

| Record name | Ethyl 3-methyl-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(3-methylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)

![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)

![5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325813.png)

![2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B1325832.png)

![3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1325833.png)

![5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325834.png)